4-Nitrophenyl p-tolyl disulfide
Overview
Description
4-Nitrophenyl p-tolyl disulfide is an organic compound with the molecular formula C13H11NO2S2. It is characterized by the presence of a nitrophenyl group and a p-tolyl group connected by a disulfide bond.
Preparation Methods
4-Nitrophenyl p-tolyl disulfide can be synthesized through several methods. One common synthetic route involves the reaction of p-thiocresol with 4-nitrophenyl sulfenyl chloride under controlled conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Nitrophenyl p-tolyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid, leading to the formation of amino derivatives.
Substitution: The disulfide bond can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
4-Nitrophenyl p-tolyl disulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of unsymmetrical disulfides and as a precursor for other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitrophenyl p-tolyl disulfide involves its interaction with molecular targets through its nitrophenyl and p-tolyl groups. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular components. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
4-Nitrophenyl p-tolyl disulfide can be compared with other similar compounds, such as:
4-Nitrophenyl disulfide: Lacks the p-tolyl group, making it less hydrophobic and potentially less reactive in certain applications.
4-Nitrophenyl p-tolyl sulfone: Contains a sulfone group instead of a disulfide bond, leading to different chemical reactivity and biological properties.
4-Nitrophenyl p-tolyl sulfide:
Properties
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)disulfanyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c1-10-2-6-12(7-3-10)17-18-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZJPNRUVUVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327695 | |
Record name | 4-Nitrophenyl p-tolyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-51-5 | |
Record name | 4-Nitrophenyl p-tolyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITROPHENYL P-TOLYL DISULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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